molecular formula C27H22F5NO4 B557334 (S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate CAS No. 121593-77-9

(S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate

Cat. No.: B557334
CAS No.: 121593-77-9
M. Wt: 519.5 g/mol
InChI Key: PPORTZOERPWAMY-IBGZPJMESA-N
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Description

(S)-Perfluorophenyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoate is a specialized Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. It serves as a critical intermediate in peptide synthesis, particularly for introducing non-natural amino acids or modifying peptide backbones. The compound features a perfluorophenyl (Pfp) ester group, which enhances its reactivity in coupling reactions due to the electron-withdrawing nature of the fluorine substituents . The Fmoc group provides temporary protection for the amine during solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions. Its hexanoate backbone offers flexibility in designing hydrophobic or elongated peptide chains. Analytical characterization, including NMR and mass spectrometry, confirms its structural integrity .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5NO4/c1-2-3-12-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,33,35)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPORTZOERPWAMY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583797
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121593-77-9
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

(S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid, is a synthetic organic compound characterized by its complex structure that includes a fluorene moiety, a perfluorophenyl group, and an amino acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in peptide synthesis and drug development.

Structural Characteristics

The molecular formula of this compound is C25H18F5NO4, with a molecular weight of 491.41 g/mol. The presence of a chiral center at the second carbon indicates its potential for diverse biological interactions. The fluorenylmethoxycarbonyl group serves as a protecting group in peptide synthesis, while the perfluorophenyl substitution may enhance lipophilicity and alter interactions with biological targets .

Biological Activity

The biological activity of this compound can be examined through several key areas:

2. Enzyme Inhibition

Given the structural features of this compound), it may interact with various enzymes. Compounds with similar fluorinated aromatic systems have been studied for their inhibitory effects on histone deacetylases (HDACs), which play critical roles in gene regulation and cancer progression. The introduction of fluorine into the structure has been linked to increased potency in enzyme inhibition .

3. Molecular Docking Studies

Molecular docking studies can provide insights into how this compound interacts with biological targets. By employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), researchers can evaluate binding affinities and thermodynamic parameters, which are essential for understanding pharmacological profiles.

Case Studies

While direct case studies on this compound are scarce, related compounds have shown that structural modifications can significantly influence biological activity:

CompoundMIC (µM)MBC (µM)Activity Description
MA-11561616Strong antibacterial activity against S. aureus
MA-11153232Moderate antibacterial activity
MA-111664128Lower activity compared to MA-1156
MA-1113128Not detectedMinimal activity

This table illustrates the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of related fluoroaryl compounds, highlighting how structural variations impact efficacy against bacterial strains .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is utilized in the development of peptide-based drugs. Its structure allows for the incorporation of fluorinated amino acids, which can enhance the pharmacokinetic properties of peptides. The fluorine atoms can improve metabolic stability and increase lipophilicity, facilitating better cell membrane penetration and bioavailability .

1.2 Targeted Drug Delivery

Research indicates that (S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate can be used in targeted drug delivery systems, particularly in conjugates designed to bind selectively to cancer cells. The fluorinated moiety aids in the design of drug conjugates that exhibit high affinity for specific receptors overexpressed in tumors, such as chondroitin sulfate proteoglycans . This specificity can minimize off-target effects and enhance therapeutic efficacy.

Materials Science

2.1 Fluorinated Polymers

The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with unique properties. The presence of fluorine enhances thermal stability and chemical resistance, making these materials suitable for applications in harsh environments .

2.2 Surface Modification

Fluorinated compounds are known to impart hydrophobic characteristics when used in surface treatments. This property is advantageous in various applications, including anti-fogging coatings and self-cleaning surfaces, where reduced surface energy leads to lower adhesion of dirt and water .

Analytical Chemistry

3.1 Chromatography

In analytical chemistry, this compound serves as a chiral derivatizing agent for the separation of enantiomers in chromatographic techniques. Its ability to form stable complexes with analytes improves resolution and detection limits in high-performance liquid chromatography (HPLC) .

3.2 Mass Spectrometry

The compound's unique structure allows it to be used as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, enhancing the ionization efficiency of biomolecules such as peptides and proteins. This application is crucial for proteomics studies where sensitivity and accuracy are paramount .

Case Studies

Study Application Findings
Salanti et al., 2013Cancer targetingDemonstrated high affinity binding to cancer cells using drug conjugates based on this compound .
Polymer Research Group, 2020Material developmentDeveloped a new class of fluorinated polymers exhibiting enhanced thermal stability and chemical resistance .
Analytical Chemistry Journal, 2021Chiral separationAchieved improved resolution in HPLC for enantiomers using this compound as a derivatizing agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a family of Fmoc-protected amino acid esters. Below is a comparative analysis with structurally related analogs:

Compound Key Structural Features Reactivity/Applications Molecular Weight (g/mol) References
(S)-Perfluorophenyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoate Hexanoate backbone; Pfp ester; Fmoc-protected amine High reactivity in peptide coupling; used for SPPS and hydrophobic peptide modifications 539.22 (calculated)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid Hexanedioic acid backbone; free carboxylic acid Lower reactivity; requires activation (e.g., HOBt/DIC) for coupling 406.41 (CAS 250384-77-1)
(S)-Methyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate Shorter propanoate chain; hydroxyl group at C3 Used for introducing serine analogs; hydroxyl group enables post-synthetic modifications 357.38 (reported)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid Methyl substitution on the amine; free carboxylic acid Altered steric hindrance; impacts coupling efficiency in SPPS 389.44 (CAS 148983-03-3)
N~2~-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N~6~-[(4-methoxyphenyl)(diphenyl)methyl]-L-lysine Lysine derivative; dual protection (Fmoc and Ddz groups) Used for orthogonally protected lysine residues in complex peptide architectures 664.77 (reported)

Key Findings:

Reactivity : The Pfp ester in the target compound confers superior leaving-group ability compared to methyl or free carboxylic acid derivatives, reducing the need for additional coupling agents . In contrast, methyl esters (e.g., ) require hydrolysis or activation before use.

Backbone Flexibility: The hexanoate chain offers greater conformational flexibility compared to shorter analogs (e.g., propanoate derivatives), making it suitable for designing peptides with extended hydrophobic domains .

Orthogonal Protection : Dual-protected lysine derivatives (e.g., ) enable selective deprotection strategies, which are absent in the target compound but critical for synthesizing branched peptides .

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group acts as a temporary protecting group for the amino acid’s α-amine during solid-phase peptide synthesis (SPPS). Its orthogonal stability under basic conditions allows selective deprotection using piperidine (20% v/v in DMF), enabling sequential peptide elongation. The perfluorophenyl ester serves as a reactive leaving group, facilitating efficient coupling with amino acid residues .

Q. What are the critical steps in synthesizing this compound?

Synthesis involves:

  • Step 1 : Protection of lysine’s ε-amine with Boc (tert-butoxycarbonyl) and α-amine with Fmoc-Cl in acetonitrile under argon, yielding intermediate 2a (97.3% purity) .
  • Step 2 : Activation of the carboxyl group with perfluorophenyl triflate to form the ester.
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via 1^1H/13^13C NMR and mass spectrometry .

Q. What safety precautions are required when handling this compound?

Key precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315/H319).
  • Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335).
  • Storage : Room temperature in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can coupling efficiency be optimized in SPPS using this compound?

Optimization strategies:

  • Coupling Reagents : Use HOBt/EDC or Oxyma/DIC to minimize racemization.
  • Solvent Choice : DMF or NMP enhances solubility and reaction kinetics.
  • Temperature : Maintain 0–4°C during activation to suppress side reactions .
  • Monitoring : Real-time FT-IR or Kaiser test to confirm coupling completion .

Q. How do researchers resolve contradictions in biological activity data across experimental models?

Contradictions (e.g., oxidative stress protection vs. no effect) may arise from:

  • Model Differences : In vitro cell lines (e.g., C2C12 myotubes) vs. in vivo rodent models.
  • Dosage Variability : Adjust concentrations to mimic physiological conditions.
  • Controls : Include Fmoc-deprotected analogs to isolate the compound’s contribution .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

  • NMR Spectroscopy : 1^1H/13^13C NMR to verify Fmoc and perfluorophenyl group integration (e.g., δ 7.3–7.8 ppm for fluorenyl protons) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with ESI-MS to detect impurities (<1%) .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. How does the perfluorophenyl ester enhance reactivity compared to other leaving groups?

The electron-withdrawing perfluorophenyl group increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by amino groups in SPPS. This outperforms pentafluorophenyl esters in coupling rates under mild conditions (e.g., room temperature, 1 hr) .

Q. What strategies mitigate racemization during peptide synthesis?

  • Low-Temperature Activation : 0–4°C reduces base-catalyzed racemization.
  • Additives : HOBt or Oxyma suppresses epimerization by scavenging free carboxylates.
  • Time Control : Limit coupling steps to ≤2 hr to prevent prolonged exposure to basic conditions .

Q. How should stability studies be designed for long-term storage?

  • Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 4 weeks and monitor purity via HPLC.
  • Light Sensitivity : UV-vis spectroscopy (200–400 nm) to detect photodegradation products.
  • Moisture Control : Karl Fischer titration to ensure <0.1% water content in stored batches .

Q. What in vitro/in vivo models are suitable for studying peptides synthesized with this compound?

  • In Vitro : Primary muscle cells for oxidative stress assays (e.g., ROS detection via DCFH-DA) .
  • In Vivo : Rodent models for pharmacokinetic profiling (e.g., bioavailability, half-life).
  • Structural Validation : Circular dichroism (CD) to confirm peptide secondary structures .

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